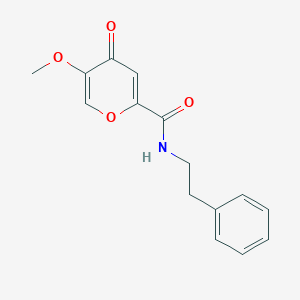
5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is a chemical compound belonging to the class of pyran derivatives It features a pyran ring substituted with a methoxy group at the 5-position, a keto group at the 4-position, and a phenethylamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 5-methoxy-2-hydroxyacetophenone and phenethylamine.
Keto Group Introduction: The keto group at the 4-position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromic acid.
Amide Formation: The final step involves the formation of the amide group at the 2-position through a reaction with phenethylamine under conditions favoring amide bond formation, such as using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form derivatives such as carboxylic acids.
Reduction: Reduction reactions can be performed to convert the keto group to a hydroxyl group, resulting in the formation of hydroxyl derivatives.
Substitution: Substitution reactions at the methoxy or amide groups can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation of the keto group.
Hydroxyl Derivatives: Resulting from reduction of the keto group.
Substituted Derivatives: Resulting from substitution reactions at the methoxy or amide groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the treatment of inflammatory and infectious diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but lacks the methoxy group.
7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide: Similar chromone derivative with a different substitution pattern.
2-Carboxy-5-hydroxy-4-pyrone: Another pyran derivative with hydroxyl and carboxylic acid groups.
Uniqueness: 5-Methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyran derivatives. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
5-methoxy-4-oxo-N-(2-phenylethyl)pyran-2-carboxamide |
InChI |
InChI=1S/C15H15NO4/c1-19-14-10-20-13(9-12(14)17)15(18)16-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,18) |
InChI Key |
MVHKCOZJULNPSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















